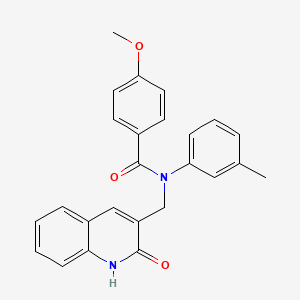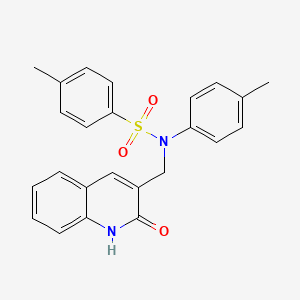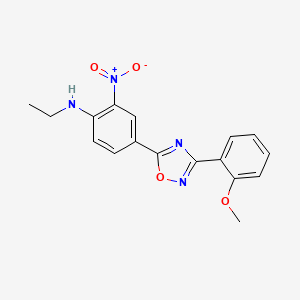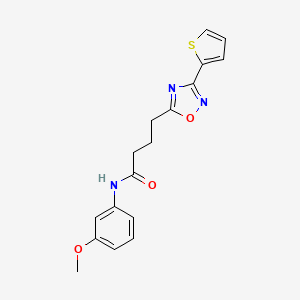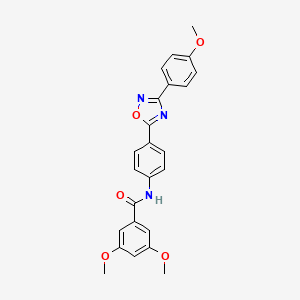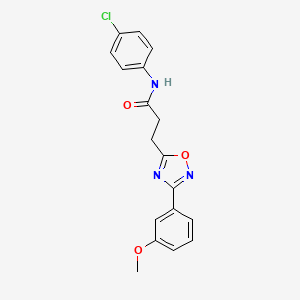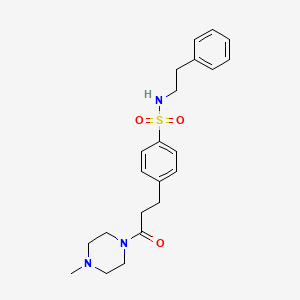
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide, also known as MP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MP-3 belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves the inhibition of the above-mentioned enzymes, which leads to the disruption of various biochemical pathways. This, in turn, results in the modulation of several physiological processes, including neurotransmission, acid-base balance, and bone resorption.
Biochemical and Physiological Effects:
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide is its relatively low solubility in water, which can limit its applications in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide. One potential avenue is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide could expand its applications in various experimental setups.
Méthodes De Synthèse
The synthesis of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with N-phenethylpiperazine. The resulting product is then treated with sodium hydride to form the intermediate compound, which is further reacted with 3-oxopentanedioic acid to yield 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide.
Applications De Recherche Scientifique
4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-N-phenethylbenzenesulfonamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in various physiological processes, and their dysregulation has been linked to several diseases.
Propriétés
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-24-15-17-25(18-16-24)22(26)12-9-20-7-10-21(11-8-20)29(27,28)23-14-13-19-5-3-2-4-6-19/h2-8,10-11,23H,9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENPTJLZMXCXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)



